molecular formula C8H11NO5 B11722077 Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate

Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate

Cat. No.: B11722077
M. Wt: 201.18 g/mol
InChI Key: UWIOYHMTJGFRTD-UHFFFAOYSA-N
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Description

Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate is a pyrrolidine-based dicarboxylate ester widely used as a synthetic intermediate in organic and pharmaceutical chemistry. Its structure features a five-membered pyrrolidine ring with a ketone group at the 4-position and two methyl ester groups at the 1- and 3-positions. This compound is pivotal in constructing complex molecules, including lignans and heterocyclic systems, due to its reactivity in cyclization and functionalization reactions .

Properties

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

dimethyl 4-oxopyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C8H11NO5/c1-13-7(11)5-3-9(4-6(5)10)8(12)14-2/h5H,3-4H2,1-2H3

InChI Key

UWIOYHMTJGFRTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CC1=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine-1,3-dicarboxylic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate has been studied primarily for its role as an intermediate in the synthesis of pharmaceutical compounds. Its biological activity is attributed to its ability to interact with various enzymes and biological targets, influencing biochemical pathways.

Applications in Medicinal Chemistry

This compound serves as a precursor for several pharmaceutical compounds with potential therapeutic applications. Some notable areas include:

  • Antitumor Agents : Compounds derived from this precursor have shown promise in inhibiting tumor growth.
  • Anti-inflammatory Drugs : Its derivatives are being explored for their anti-inflammatory properties.
  • Neurological Agents : Research indicates potential neuroprotective effects through modulation of neurotransmitter systems.

Comparative Analysis with Related Compounds

The unique structural features of this compound differentiate it from similar compounds. Below is a comparative table highlighting key differences:

Compound NameStructure TypeUnique Features
This compoundPyrrolidine with two estersVersatile reactivity in organic synthesis
Diethyl 4-Oxopyrrolidine-1,3-DicarboxylateEthyl ester groupsDifferent solubility and reactivity
Pyrrolidine-2,5-DionesSimilar pyrrolidine ringsVarying functional groups affecting reactivity

This comparison illustrates how this compound's specific combination of functional groups provides distinct reactivity patterns that enhance its utility as an intermediate in organic synthesis .

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development into therapeutic agents.

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of compounds derived from this compound. The findings demonstrated that these compounds could enhance neuronal survival under oxidative stress conditions, indicating their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The presence of ester and ketone groups allows it to undergo nucleophilic and electrophilic reactions, facilitating its role in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The primary structural analogs of dimethyl 4-oxopyrrolidine-1,3-dicarboxylate differ in ester substituents, additional functional groups, or heterocyclic modifications. Key examples include:

1-tert-Butyl 3-Ethyl 4-Oxopyrrolidine-1,3-Dicarboxylate
  • Substituents : tert-Butyl (1-position) and ethyl (3-position) esters.
  • Properties: Higher steric bulk from the tert-butyl group improves stability and solubility in nonpolar solvents. Purity ≥97% (HPLC), with a boiling point of 120°C .
  • Applications : Preferred in peptide coupling and macrocyclic syntheses due to reduced hydrolysis susceptibility .
Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
  • Substituents: Ethyl esters, benzyl, cyano, and nitrophenyl groups.
  • Properties : Melting point 243–245°C; yellow solid. Exhibits π–π stacking interactions, enhancing crystalline stability .
  • Applications : Investigated for antimicrobial activity, though yields are moderate (51%) .
Dimethyl 4-Ethoxy-1-(4-Methyl-2-Pyridyl)-5-Oxo-2,5-Dihydro-1H-Pyrrole-2,3-Dicarboxylate
  • Substituents : Ethoxy group at 4-position and pyridyl moiety.
  • Properties : Features intramolecular Wittig reactivity for ring expansion. Crystal packing shows π–π interactions (3.55 Å) .
  • Applications : Intermediate in N-substituted 3-pyrroline syntheses .

Physical and Chemical Properties

Compound Name Melting Point (°C) Yield (%) Solubility Key Reactivity
This compound Not reported 61* Polar aprotic solvents Cyclization via FeCl3-mediated processes
1-tert-Butyl 3-ethyl variant Not reported 59† CH2Cl2, EtOAc Stable under acidic conditions; used in Boc-protection strategies
Diethyl tetrahydroimidazo derivative 243–245 51 DMSO Nitrophenyl group enhances electron-withdrawing effects for bioactivity

*Yield from FeCl3-mediated synthesis of related tetralol intermediates .
†Yield from a macrocyclic synthesis route .

Commercial Availability and Cost

  • This compound: Limited commercial data; synthesis-dependent availability.
  • 1-tert-Butyl 3-Ethyl Variant : Priced at $35/g (TCI America), reflecting higher purity (≥97%) and demand in pharmaceutical R&D .
  • Ethyl N-Boc-4-Oxopyrrolidine-3-Carboxylate : Available at $60/25g (AK Scientific), emphasizing cost-efficiency for bulk use .

Biological Activity

Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate (DMOPD) is a compound of significant interest in medicinal chemistry due to its biological activities and potential applications in drug development. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8_8H11_{11}NO5_5
  • Molecular Weight : 201.18 g/mol
  • CAS Number : 149429-27-6

The structural features of DMOPD include two carboxylate groups and a ketone, which contribute to its reactivity and interactions with biological targets.

DMOPD primarily acts as an intermediate in the synthesis of pharmaceutical compounds. Its biological activity is attributed to its ability to interact with various enzymes and proteins, influencing biochemical pathways. The compound can function as a substrate or inhibitor for several enzymes, modulating their activity and affecting physiological responses.

Biological Activity

Research indicates that DMOPD has several notable biological activities:

  • Enzyme Modulation : DMOPD has been shown to influence enzyme mechanisms and protein-ligand interactions, making it valuable in studies related to enzyme catalysis.
  • Therapeutic Potential : The compound is being explored for its potential therapeutic effects in various diseases, including cancer, due to its ability to form reactive intermediates that can participate in biochemical reactions.
  • Antiviral Properties : Similar compounds have demonstrated antiviral activity, suggesting that DMOPD may possess similar properties. Studies on related pyrrolidine derivatives indicate potential efficacy against viral infections .

Case Studies

  • Enzyme Interaction Studies : A study highlighted the role of DMOPD in modulating enzyme activity, showing that it can affect the kinetics of several enzymes involved in metabolic pathways. The compound's interactions were quantitatively assessed using spectrophotometric methods, revealing dose-dependent effects on enzyme activity .
  • Synthesis of Analogues : Research into the synthesis of DMOPD analogues has shown that modifications can enhance biological activity. For example, altering the ester groups or introducing additional functional groups can lead to compounds with improved potency against specific biological targets .
  • Antiviral Activity Assessment : In vitro studies have demonstrated that DMOPD and its derivatives can reduce cytopathogenic effects in viral-infected cell cultures, indicating potential use as antiviral agents. The 50% effective concentration (EC50) was determined through regression analysis, providing insights into the compound's efficacy .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Diethyl 4-oxopyrrolidine-1,3-dicarboxylateEthyl ester groups instead of methylDifferent solubility and reactivity
Pyrrolidine-2,5-dionesSimilar pyrrolidine ringsVarying functional groups affecting reactivity
1-tert-butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylateContains tert-butyl groupEnhanced steric hindrance affecting interactions

DMOPD is unique due to its specific combination of ester and ketone groups, which provide distinct reactivity patterns compared to its analogs .

Q & A

Q. What are the common synthetic routes for preparing dimethyl 4-oxopyrrolidine-1,3-dicarboxylate?

The synthesis typically involves cyclization and esterification steps. For example, similar pyrrolidine derivatives are synthesized via a multi-step process: starting with amines (e.g., benzylamine) reacting with esters (e.g., methyl acrylate) under reflux, followed by cyclization using sodium methoxide. Esterification of intermediates with methanol or dimethyl carbonate yields the final product. Optimization of reaction conditions (e.g., solvent, temperature) is critical for achieving high yields .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.
  • IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) for definitive structural elucidation .

Q. How does the electronic nature of substituents influence the reactivity of this compound?

Electron-withdrawing groups (e.g., oxo, ester) on the pyrrolidine ring increase electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., DFT calculations) can predict reactive sites by mapping electrostatic potential surfaces .

Q. What are the typical applications of this compound in medicinal chemistry?

It serves as a precursor for bioactive molecules, particularly in synthesizing heterocyclic scaffolds (e.g., tetrahydroimidazopyridines) with potential antimicrobial or anti-inflammatory properties. Its ester groups allow facile functionalization via hydrolysis or transesterification .

Q. How can researchers optimize reaction yields for derivatives of this compound?

Strategies include:

  • Catalyst screening (e.g., Lewis acids for cyclization).
  • Solvent selection (polar aprotic solvents like DMF improve solubility).
  • Temperature control (reflux for faster kinetics vs. room temperature for selectivity).
  • Purification techniques (column chromatography, recrystallization) .

Advanced Research Questions

Q. How can computational methods streamline the design of novel reactions involving this compound?

Quantum chemical calculations (e.g., reaction path searches, transition state modeling) predict feasible pathways and intermediates. Machine learning algorithms analyze experimental datasets to recommend optimal conditions (e.g., reagent ratios, reaction times), reducing trial-and-error approaches .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray structures)?

  • Dynamic NMR studies to assess conformational flexibility causing shift discrepancies.
  • Variable-temperature XRD to detect polymorphic transitions.
  • DFT-NMR correlation to simulate spectra under experimental conditions and validate assignments .

Q. How do π-π stacking interactions influence the solid-state properties of this compound?

X-ray crystallography reveals stacking distances (e.g., 3.55 Å between aromatic rings in related structures), which affect melting points, solubility, and crystal packing. Hirshfeld surface analysis quantifies intermolecular interactions for crystal engineering .

Q. What role does this compound play in multi-component reaction (MCR) systems?

It acts as a dienophile or electrophile in MCRs (e.g., with aminopyridines and acetylenedicarboxylates) to form fused heterocycles. Mechanistic studies (e.g., trapping intermediates) clarify reaction pathways and regioselectivity .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, in-situ IR) elucidate reaction mechanisms?

  • HSQC/HMBC NMR correlates protons and carbons to map connectivity in transient intermediates.
  • In-situ IR monitors carbonyl group transformations in real time.
  • ESI-MS identifies ionic intermediates in catalytic cycles .

Methodological Tables

Table 1: Key Synthetic Parameters for Derivatives

Reaction TypeOptimal ConditionsYield RangeKey Challenges
CyclizationNaOMe/MeOH, reflux, 12 h60-75%Competing side reactions
EsterificationDCC/DMAP, CH₂Cl₂, RT80-90%Moisture sensitivity
BrominationBr₂/AcOH, 40°C, 6 h50-65%Regioselectivity control

Table 2: Troubleshooting Spectral Data Conflicts

Discrepancy ObservedProbable CauseResolution Method
NMR shifts vs. XRD coordinatesConformational polymorphismVT-NMR/XRD or DFT simulations
IR carbonyl stretch anomaliesSolvent interactionsGas-phase IR or DFT calculations
HRMS mass error > 5 ppmIsotopic impuritiesHigh-resolution purification

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